5-Amino-3-(2-fluoro-6-methylphenyl)isoxazole
Description
Properties
Molecular Formula |
C10H9FN2O |
|---|---|
Molecular Weight |
192.19 g/mol |
IUPAC Name |
3-(2-fluoro-6-methylphenyl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C10H9FN2O/c1-6-3-2-4-7(11)10(6)8-5-9(12)14-13-8/h2-5H,12H2,1H3 |
InChI Key |
BERYZCLAVGOBPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)F)C2=NOC(=C2)N |
Origin of Product |
United States |
Preparation Methods
Route via Nitrile Oxide Cycloaddition
- Generation of nitrile oxide from halogenoximes, particularly chloroximes, through dehydration or halogenation.
- Cycloaddition with suitable dipolarophiles such as 2-fluoro-6-methylphenyl-substituted alkynes or α,β-unsaturated compounds.
- Reaction of chloroximes with trifluoromethylated alkenes or alkynes in the presence of bases like NaHCO₃ yields regioselective formation of trifluoromethyl-substituted isoxazoles (Reference).
- The process involves the formation of nitrile oxides, which then undergo cycloaddition with the aromatic alkyne bearing the 2-fluoro-6-methylphenyl group, leading to the isoxazole core with amino functionality at the 3-position after subsequent transformations.
Data Table 1: Synthesis of Fluoroaryl-Substituted Isoxazoles
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | Halogenoxime + 2-fluoro-6-methylphenyl alkene | NaHCO₃, EtOAc | 69-95% | Regioselective nitrile oxide formation |
| 2 | Cycloaddition | Room temperature, 2h | - | Formation of isoxazole ring |
Route via Hydroxylamine and α-Ketoester
- Cyclization of hydroxylamine derivatives with α-ketoesters, which can be functionalized to include the 2-fluoro-6-methylphenyl group.
- This approach is advantageous for introducing amino groups at the 3-position with high regioselectivity.
- Sorensen et al. (Reference) describe the synthesis of 5-substituted 3-isoxazolols via hydroxylamine and α-ketoester reactions, which can be adapted for fluoroaryl derivatives by selecting appropriate ketoester precursors.
Data Table 2: Hydroxylamine/α-Ketoester Route
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | Hydroxylamine hydrochloride + α-ketoester | Basic conditions (K₂CO₃) | 40-95% | Functionalization with fluoroaryl groups possible |
| 2 | Cyclization | Mild heating | - | Produces 5-fluoroaryl-isoxazoles |
Route via Metal-Catalyzed Cycloisomerization
- Cycloisomerization of acetylenic oximes catalyzed by gold or other transition metals under mild conditions.
- Suitable for synthesizing regioselectively substituted isoxazoles with aromatic groups.
- Corma et al. (Reference) demonstrated that AuCl₃ catalyzes the cycloisomerization of acetylenic oximes to form 3-, 5-, or 3,5-disubstituted isoxazoles. This method can be tailored to include the 2-fluoro-6-methylphenyl moiety by choosing the appropriate acetylenic precursor.
Data Table 3: Metal-Catalyzed Cycloisomerization
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | Acetylenic oxime + AuCl₃ | Mild, room temp | 70-85% | Selective substitution at desired positions |
Environmental and Practical Considerations
- Green Chemistry Approaches: Ultrasound-assisted synthesis (Reference) and aqueous media reactions reduce environmental impact.
- Solvent Choices: Methanol, ethanol, or water-based media are preferred to minimize toxic solvent use.
- Catalyst Use: Transition-metal catalysts such as AuCl₃ or base catalysts like NaHCO₃ facilitate regioselectivity and yields.
Summary of Key Reaction Parameters
| Parameter | Optimal Range | Remarks |
|---|---|---|
| Metal base | NaH, n-BuLi, LDA | 1.1–1.4 equivalents |
| Cycloaddition solvent | Water, ethanol | Environmentally friendly |
| Reaction temperature | Room temperature to 60°C | Mild conditions |
| Reaction time | 1–4 hours | Efficient synthesis |
Chemical Reactions Analysis
Key Reaction Pathways:
Nucleophilic Substitution Reactions
The amino group at position 5 participates in acylations and arylations :
-
Reaction with benzoyl chlorides in the presence of Cs₂CO₃ produces 5-(4-substituted benzamido)isoxazoles .
-
Alkylation with methyl iodide or benzyl bromides occurs at the amino site, though steric hindrance from the 2-fluoro-6-methylphenyl group reduces reactivity.
Fluorination and Fluoroalkylation
Fluorine substituents enhance metabolic stability and binding affinity. Late-stage fluorination via Deoxofluor® reagents converts hydroxymethyl groups to fluoromethyl derivatives (e.g., CF₃ , CF₂H ) with minimal byproducts .
Fluorination Outcomes:
| Starting Group | Fluorinating Agent | Product | Yield |
|---|---|---|---|
| CH₂OH | DAST | CF₃ | 82% |
| CHO | SF₄ | CF₂H | 75% |
Oxidation and Reduction
-
Oxidation : Hydrogen peroxide converts the amino group to a nitroso derivative, though over-oxidation risks ring cleavage.
-
Reduction : Sodium borohydride selectively reduces the isoxazole ring to β-enaminones under acidic conditions.
Cycloaddition and Ring-Opening Reactions
The isoxazole core participates in Diels-Alder reactions with electron-deficient dienophiles. For example, reactions with maleic anhydride yield bicyclic adducts, though regioselectivity depends on substituent electronics . Ring-opening under strong acidic conditions generates α,β-unsaturated ketones .
Impact of Functionalization on Bioactivity
Structural modifications at the C-5 position significantly influence pharmacological properties:
| Substituent | TR-FRET IC₅₀ (μM) | Thermal Stabilization (ΔTm) |
|---|---|---|
| Pyrrole (unmodified) | 0.11 ± 0.01 | +2.8°C |
| Methyl-pyrrole | 3.3 ± 0.3 | +1.5°C |
| Pyrazole | 2.9 ± 0.2 | +1.2°C |
Compounds with electron-withdrawing groups (e.g., CF₃) show enhanced analgesic and anti-inflammatory activity compared to electron-donating analogs .
Solvent and Catalytic Effects
Scientific Research Applications
5-Amino-3-(2-fluoro-6-methylphenyl)isoxazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Amino-3-(2-fluoro-6-methylphenyl)isoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Physicochemical Properties
The table below compares 5-Amino-3-(2-fluoro-6-methylphenyl)isoxazole with key analogs, highlighting substituent effects:
*LogP: Calculated octanol-water partition coefficient.
Key Observations:
- Substituent Position : The 2-fluoro-6-methylphenyl group introduces steric hindrance and ortho-substitution effects, reducing solubility compared to the 4-fluorophenyl analog .
- Electron-Withdrawing Groups: The trifluoromethyl group in 5-Amino-3-(trifluoromethyl)isoxazole increases metabolic resistance but reduces aqueous solubility, limiting its therapeutic applicability .
- Aromatic Fusion : Benzo[d]isoxazole derivatives exhibit enhanced planarity, improving CNS penetration but increasing CYP450-mediated inactivation risks .
Metabolic Stability and Enzyme Interactions
CYP450 Interactions :
- The 4-fluorophenyl analog (e.g., AKP-001 metabolite M1) undergoes rapid CYP1A1-mediated inactivation via isoxazole ring opening, a pathway less prevalent in the 2-fluoro-6-methylphenyl variant due to steric shielding .
- DF 203, a benzothiazole analog, demonstrates CYP1A1-dependent bioactivation, suggesting that fluorine positioning on the phenyl ring modulates isoform specificity .
Biological Activity
5-Amino-3-(2-fluoro-6-methylphenyl)isoxazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound features an isoxazole ring, characterized by a five-membered structure containing three carbon atoms and two nitrogen atoms. The presence of an amino group at the 5-position and a 2-fluoro-6-methylphenyl group at the 3-position enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development. Its molecular formula is .
Table 1: Structural Features of 5-Amino-3-(2-fluoro-6-methylphenyl)isoxazole
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈F N₃ O |
| Molecular Weight | 181.17 g/mol |
| IUPAC Name | 5-Amino-3-(2-fluoro-6-methylphenyl)isoxazole |
Biological Activity
Research indicates that derivatives of isoxazole, including 5-amino-3-(2-fluoro-6-methylphenyl)isoxazole, exhibit various biological activities:
-
Anticancer Activity :
- A study evaluating fluorophenyl-isoxazole-carboxamide derivatives demonstrated that compounds similar to 5-amino-3-(2-fluoro-6-methylphenyl)isoxazole exhibit significant antiproliferative effects against several cancer cell lines, including Hep3B (liver), HeLa (cervical), and MCF-7 (breast) cells. For instance, compounds derived from similar structures showed IC50 values ranging from 5.76 to 34.64 µg/mL against Hep3B cells .
- The mechanism of action involved inducing apoptosis and cell cycle arrest, particularly in the G2-M phase, which was assessed through annexin V assays and cell cycle analysis .
-
Enzyme Inhibition :
- Interaction studies have suggested that 5-amino-3-(2-fluoro-6-methylphenyl)isoxazole may bind to specific enzymes or receptors, influencing their activity. Molecular docking simulations have been employed to predict binding affinities and elucidate mechanisms of action .
Synthesis Methods
The synthesis of 5-amino-3-(2-fluoro-6-methylphenyl)isoxazole can be accomplished through various methods, including:
- Condensation Reactions : This involves the reaction of appropriate isoxazole precursors with amino compounds.
- Fluorination Techniques : The introduction of fluorine into the phenyl substituent can enhance biological activity and metabolic stability.
These methods highlight the versatility in synthesizing this compound while considering environmental impacts .
Case Studies and Research Findings
Research has highlighted the potential of isoxazole derivatives in drug discovery:
- Antiproliferative Studies : A series of fluorophenyl-isoxazole derivatives were evaluated for their anticancer activities using MTS assays. The most potent compound exhibited IC50 values significantly lower than untreated controls, suggesting strong antiproliferative effects .
Table 2: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Compound 2f | Hep3B | 5.76 | Induces apoptosis |
| Compound 2a | Hep3B | 7.66 | Cell cycle arrest |
| Compound 2d | HepG2 | 34.64 | Reduces necrosis rate |
Q & A
Basic Research Questions
Q. How can the synthesis of 5-Amino-3-(2-fluoro-6-methylphenyl)isoxazole be optimized for higher yield and purity?
- Methodological Answer : Utilize Schiff base intermediates or nitroacetate precursors in the presence of amine catalysts, as aromatic aldehydes (e.g., 2-fluoro-6-methylbenzaldehyde) react efficiently with nitro compounds under controlled conditions . Reaction optimization should include solvent selection (e.g., DMF or ethanol), temperature gradients (80–120°C), and purification via recrystallization (e.g., ethanol/water mixtures) to isolate the isoxazole core .
Q. What spectroscopic techniques are most reliable for confirming the structure of 5-Amino-3-(2-fluoro-6-methylphenyl)isoxazole?
- Methodological Answer : Combine -NMR and -NMR to identify aromatic protons (δ 6.8–7.5 ppm) and fluorine coupling patterns. Mass spectrometry (MS) with high-resolution electrospray ionization (HR-ESI) confirms the molecular ion peak (e.g., m/z 220.07 for CHFNO). Elemental analysis validates stoichiometry (C, H, N within ±0.3%) .
Q. What in vitro assays are suitable for assessing the anti-inflammatory potential of this compound?
- Methodological Answer : Use p38 MAPK inhibition assays, as structurally similar isoxazoles (e.g., AKP-001 derivatives) show activity in inflammatory pathways. Measure IC values via kinase inhibition assays or cytokine suppression (e.g., TNF-α in macrophage models) .
Advanced Research Questions
Q. What strategies resolve contradictory data in the synthesis or bioactivity of isoxazole derivatives?
- Methodological Answer : Apply iterative design of experiments (DoE) to isolate variables (e.g., solvent polarity, catalyst loading). For bioactivity discrepancies, validate via orthogonal assays (e.g., SPR binding vs. cellular efficacy) and cross-reference metabolic stability data (e.g., HPLC-MS to identify degradation products) .
Q. How do substituents on the phenyl ring affect the electronic properties and reactivity of the isoxazole core?
- Methodological Answer : Perform Hammett analysis using substituents with varying σ values (e.g., -F, -CH) to correlate electronic effects with reaction rates. Computational modeling (DFT) predicts charge distribution and regioselectivity in ring-opening reactions .
Q. What metabolic pathways lead to the inactivation of 5-Amino-3-(2-fluoro-6-methylphenyl)isoxazole in vivo?
- Methodological Answer : Identify metabolites via in vivo studies (rodent models) using HPLC-MS. Isoxazole rings are prone to hydrolysis (yielding ketones) or reductive cleavage (forming amines). Compare metabolic profiles with analogs like AKP-001, which undergoes hydrolysis to M1 .
Q. How can computational methods like 3D-QSAR predict the biological activity of isoxazole derivatives?
- Methodological Answer : Develop 3D-QSAR models using steric, electrostatic, and hydrophobic descriptors derived from coumarin-isoxazole hybrids (e.g., CoMFA/CoMSIA). Validate against experimental MIC values for antibacterial activity or IC data for kinase inhibition .
Data Contradiction and Stability Analysis
Q. What factors influence the chemical stability of this compound under different storage conditions?
- Methodological Answer : Assess stability via accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor decomposition by TLC or HPLC. Fluorine substituents enhance stability against oxidation, but the amino group may require inert atmospheres (N) to prevent dimerization .
Q. How can researchers address discrepancies in reported biological activity across similar isoxazole derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
